5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a complex organic compound that features a chlorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid typically involves multiple steps. One common approach is to start with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group. This is followed by the introduction of the Fmoc group through a reaction with fluorenylmethoxycarbonyl chloride. The final step involves the formation of the pentanoic acid chain through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various substituents onto the phenyl ring.
Scientific Research Applications
5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets. The Fmoc group can protect amino acids during peptide synthesis, while the chlorophenyl group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl 9H-fluoren-9-yl ether
- N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine
Uniqueness
Compared to similar compounds, 5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is unique due to its combination of a chlorophenyl group and an Fmoc-protected amino acid. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile tool in scientific research .
Properties
Molecular Formula |
C26H24ClNO4 |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C26H24ClNO4/c27-18-14-12-17(13-15-18)6-5-11-24(25(29)30)28-26(31)32-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,28,31)(H,29,30) |
InChI Key |
HHHHCEYJOHVRAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.